VEGFR Tyrosine Kinase Inhibitor II, also known as VEGFR Tyrosine Kinase Inhibitor II, is a small molecule inhibitor specifically targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. [, ] This compound is classified as a tyrosine kinase inhibitor, specifically targeting the VEGFR family, primarily VEGFR1. [, ]
The synthesis of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide typically involves several steps:
The molecular structure of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide can be described as follows:
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide can participate in various chemical reactions:
The mechanism of action for N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide primarily involves its interaction with specific biological targets:
The physical and chemical properties of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide include:
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has several potential scientific applications:
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (Chemical Formula: C₁₉H₁₆ClN₃O; Molecular Weight: 337.81 g/mol) is a small-molecule inhibitor that selectively targets the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFRs). The compound binds competitively to the ATP-binding cleft of VEGFR1 (FLT1) and VEGFR2 (KDR), disrupting kinase activation and subsequent downstream signaling cascades [1] [4]. Its benzamide scaffold facilitates key interactions with conserved residues in the kinase active site:
Binding kinetics studies reveal moderate affinity differences between isoforms:
Table 1: Binding Parameters of N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Parameter | VEGFR1 | VEGFR2 |
---|---|---|
Docking Score (kcal/mol) | -9.2 | -10.8 |
Re-Rank Score | -78.4 | -85.6 |
H-Bond Interactions | 3 | 4 |
Hydrophobic Contacts | 12 | 15 |
Deep learning-based molecular models confirm the compound's superior binding to VEGFR2 due to enhanced complementary surface matching (85% vs. 76% for VEGFR1) [2].
The compound exerts allosteric effects on VEGFR structural dynamics beyond direct kinase inhibition:
Notably, VEGFR1 shows ligand-independent autoinhibition even at high receptor densities—unlike VEGFR2, which undergoes spontaneous autophosphorylation. Single-cell microscopy studies demonstrate that N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide prolongs this intrinsic autoinhibition in VEGFR1 by stabilizing Tyr1213 phosphorylation kinetics (t1/2 = 14 ± 4 min vs. >60 min for VEGFR2) [6].
Table 2: Allosteric Modulation of VEGFR Autoinhibition Dynamics
Feature | VEGFR1 | VEGFR2 | Compound Effect |
---|---|---|---|
Basal Autophosphorylation | None (even at high density) | Concentration-dependent | Reinforces autoinhibition |
JM Helix Stability | High (electrostatic latch) | Moderate | Stabilizes inactive state |
Phosphorylation Half-Life (Y1213/Y1175) | 14 min | >60 min | Transiently stabilizes pTyr |
The inhibitor exhibits isoform-selective potency influenced by structural divergence:
Persistent inhibition of VEGFR1 is observed despite lower affinity due to:
Pharmacophore alignment reveals the 4-chlorophenyl group is critical for isoform discrimination—its meta-chlorine position clashes with VEGFR1's Leu1043 but forms favorable halogen bonds with VEGFR2's Val916 [2] [9].
Table 3: N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide Synonyms and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide |
CAS Number | 269390-69-4 |
DrugBank Accession | DB07288 |
PubChem CID | 9797919 |
Synonyms | VEGFR Tyrosine Kinase Inhibitor II; AG-E-85378; CHEMBL101683; ZINC8732; SCHEMBL3005186 |
Molecular Formula | C₁₉H₁₆ClN₃O |
SMILES | O=C(NC1=CC=C(Cl)C=C1)C2=CC=CC=C2NCC3=CC=NC=C3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7